molecular formula C13H10F3N B13115773 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine

2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B13115773
M. Wt: 237.22 g/mol
InChI Key: BPXZTPJJMRMDKJ-UHFFFAOYSA-N
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Description

2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique physical, chemical, and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoroethyl group in this compound imparts significant electron-withdrawing characteristics, influencing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Another approach involves the use of Grignard reagents to introduce the phenyl group into the pyridine ring .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction . These methods are favored for their efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
  • 2-Hydroxy-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Comparison: 2-Phenyl-5-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both the phenyl and trifluoroethyl groups, which confer distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it a valuable compound in various applications .

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

2-phenyl-5-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C13H10F3N/c14-13(15,16)8-10-6-7-12(17-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2

InChI Key

BPXZTPJJMRMDKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CC(F)(F)F

Origin of Product

United States

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